

Application Notes and Protocols for CHIR-265

Treatment in Melanoma Cell Lines

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Compound of Interest

Compound Name: *Raf265*

Cat. No.: *B1314548*

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Introduction

CHIR-265, also known as **RAF265**, is a potent, orally bioavailable small molecule inhibitor with significant antineoplastic activity.[1] It functions as a pan-RAF inhibitor, targeting C-RAF, wild-type B-RAF, and the oncogenic B-RAF V600E mutant, a common driver mutation in melanoma.[2][3] Additionally, CHIR-265 exhibits inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[3][4] This dual mechanism of action, targeting both tumor cell proliferation and its blood supply, makes CHIR-265 a compelling agent for investigation in melanoma treatment.

These application notes provide a summary of the effects of CHIR-265 on melanoma cell lines and detailed protocols for key experimental assays to evaluate its efficacy.

Mechanism of Action

CHIR-265 exerts its anti-melanoma effects through the simultaneous inhibition of two critical signaling pathways:

- **RAF/MEK/ERK Pathway:** In melanoma cells harboring B-RAF mutations (e.g., V600E), the RAF/MEK/ERK signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[5] CHIR-265, as a pan-RAF inhibitor, directly binds to and inhibits the kinase activity of RAF isoforms, thereby blocking the downstream phosphorylation of

MEK and ERK.[2][3] This inhibition leads to cell cycle arrest and the induction of apoptosis.
[2][3]

- VEGFR2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by binding to its receptor, VEGFR2, on endothelial cells. [6] CHIR-265's inhibition of VEGFR2 phosphorylation disrupts this signaling cascade, thereby impeding tumor angiogenesis.[3][4]

Data Presentation

In Vitro Efficacy of CHIR-265 in Melanoma Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of CHIR-265 in various melanoma cell lines. These values represent the concentration of the drug required to inhibit the biological process (e.g., cell proliferation) by 50%.

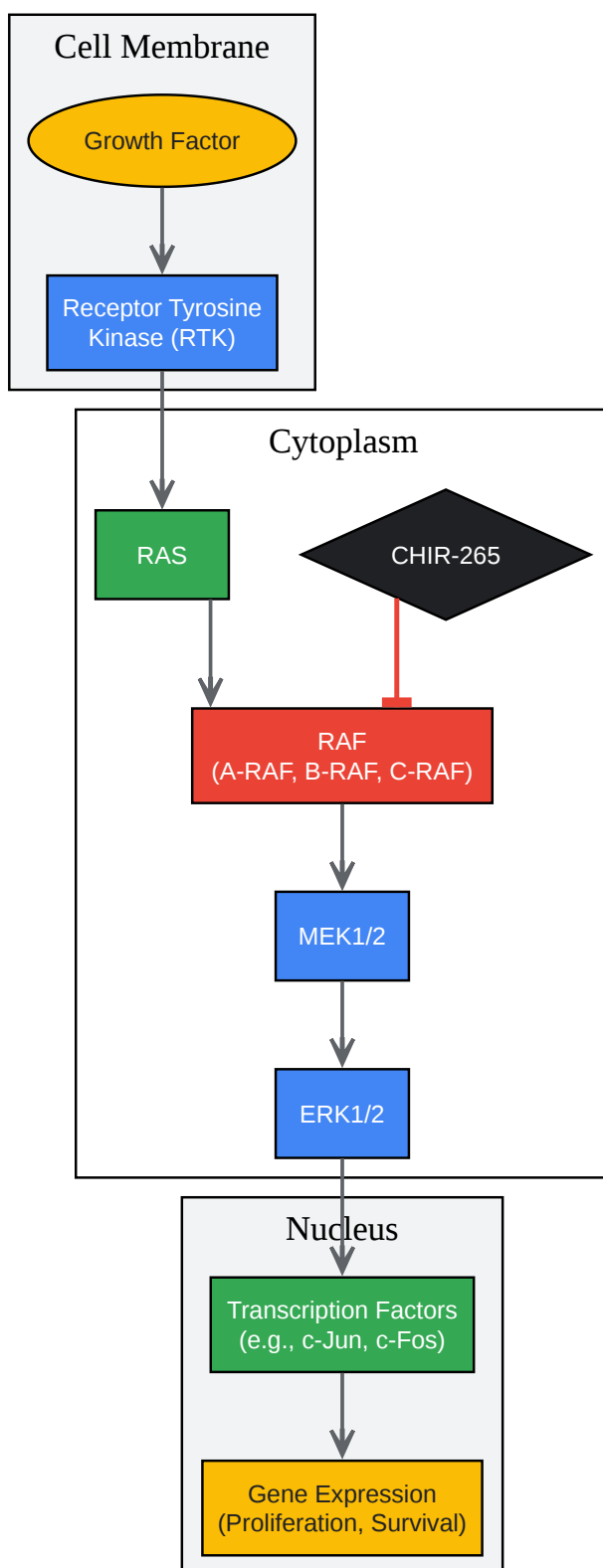
Cell Line	B-RAF Status	CHIR-265 (RAF265) IC50 (μM)	Reference
A375	V600E	0.04 - 0.2	[2]
Malme-3M	V600E	0.04 - 0.2	[2]
WM-1799	V600E	0.04 - 0.2	[2]
SK-MEL-28	V600E	Not explicitly stated, but proliferation is inhibited	[2]

Kinase Inhibitory Activity of CHIR-265

The table below details the IC50 values of CHIR-265 against various kinases, highlighting its potency as a pan-RAF and VEGFR inhibitor.

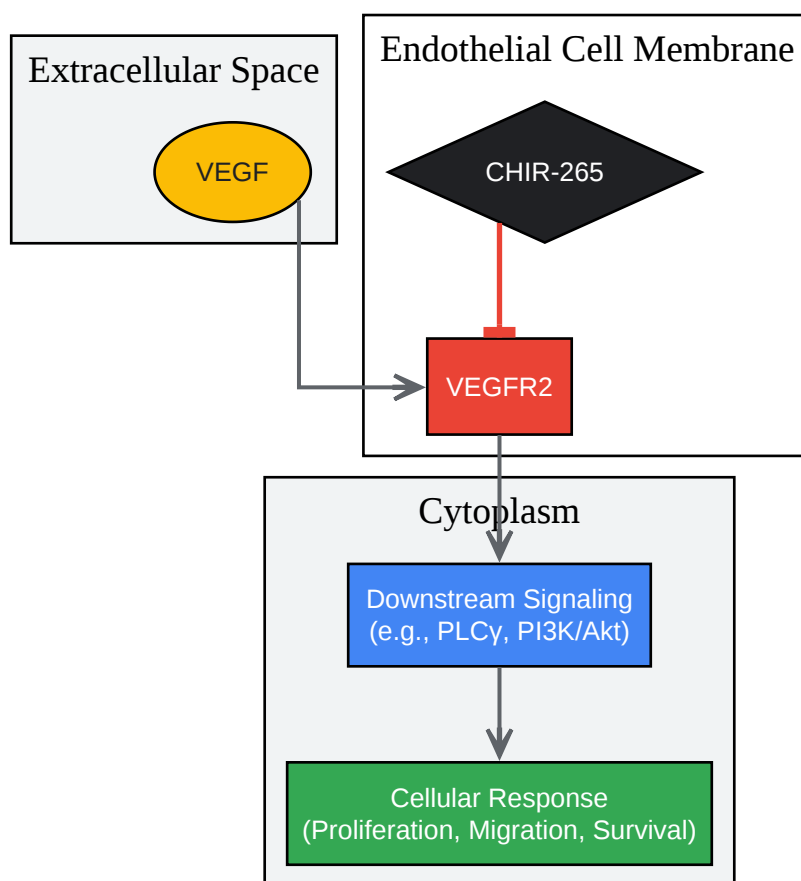
Kinase Target	CHIR-265 (RAF265) IC50 (μM)	Reference
B-RAF (V600E)	0.0005	[2]
B-RAF (wild-type)	0.070	[2]
C-RAF	0.019	[2]
VEGFR2 (KDR)	0.020	[2]
c-KIT	0.020	[2]
PDGFRβ	0.006	[2]

Mandatory Visualizations



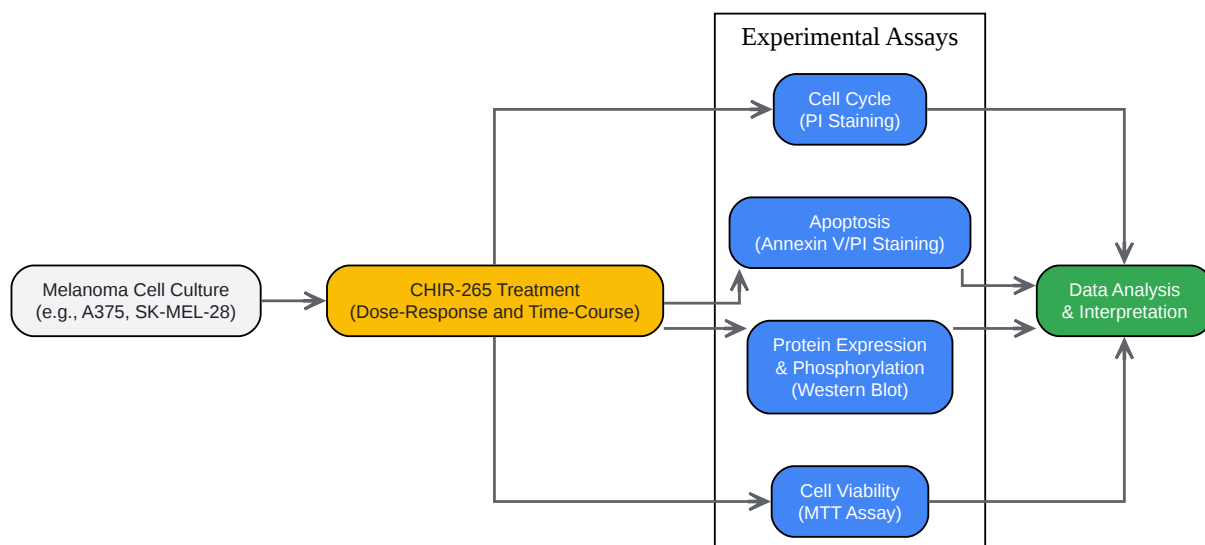
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Caption: CHIR-265 inhibits the RAF/MEK/ERK signaling pathway.



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Caption: CHIR-265 inhibits the VEGFR2 signaling pathway.



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Caption: General experimental workflow for evaluating CHIR-265.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of CHIR-265 on the viability of melanoma cell lines.

Materials:

- Melanoma cell lines (e.g., A375, SK-MEL-28)
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- CHIR-265 stock solution (in DMSO)
- 96-well cell culture plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count melanoma cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- CHIR-265 Treatment:
 - Prepare serial dilutions of CHIR-265 in complete growth medium from the stock solution.
 - Remove the medium from the wells and add 100 μ L of the CHIR-265 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

- Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the CHIR-265 concentration to determine the IC₅₀ value.

Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol is to assess the effect of CHIR-265 on the phosphorylation of ERK, a key downstream effector in the RAF/MEK/ERK pathway.

Materials:

- Melanoma cell lines
- Complete growth medium
- CHIR-265 stock solution (in DMSO)
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed melanoma cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of CHIR-265 for a specified time (e.g., 2, 6, 24 hours).
 - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Transfer:
 - Normalize the protein samples to the same concentration and boil with Laemmli buffer.

- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a housekeeping protein like GAPDH.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by CHIR-265.

Materials:

- Melanoma cell lines
- Complete growth medium
- CHIR-265 stock solution (in DMSO)
- 6-well cell culture plates

- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- Binding buffer (provided in the kit)
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed melanoma cells in 6-well plates and treat with CHIR-265 at various concentrations for a desired time (e.g., 24 or 48 hours).
- Cell Harvesting:
 - Collect both adherent and floating cells. For adherent cells, gently trypsinize.
 - Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X binding buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X binding buffer to each tube.
 - Analyze the samples on a flow cytometer within 1 hour.
 - Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
- Data Interpretation:

- Annexin V-negative/PI-negative: Live cells
- Annexin V-positive/PI-negative: Early apoptotic cells
- Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of CHIR-265 on the cell cycle distribution of melanoma cells.

Materials:

- Melanoma cell lines
- Complete growth medium
- CHIR-265 stock solution (in DMSO)
- 6-well cell culture plates
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment and Harvesting:
 - Seed melanoma cells in 6-well plates and treat with CHIR-265 for 24 or 48 hours.
 - Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

- Fixation:
 - Resuspend the cell pellet in 1 mL of ice-cold PBS.
 - While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
 - Fix the cells overnight at -20°C.
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in 500 µL of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Acquire data for at least 10,000 events per sample.
- Data Analysis:
 - Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also be indicative of apoptosis.

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